6-bromo-1-ethyl-3H-indol-2-one
Description
6-Bromo-1-ethyl-3H-indol-2-one is an indole derivative characterized by a bromine substituent at the 6-position of the indole ring and an ethyl group at the 1-position. Indole derivatives are pivotal in medicinal chemistry due to their biological relevance, particularly in drug discovery targeting enzymes, receptors, and kinases . The bromine atom enhances electrophilic reactivity and influences binding interactions, while the ethyl group modulates lipophilicity and metabolic stability . This compound’s molecular formula is C₁₀H₁₀BrNO, with a molecular weight of 240.10 g/mol (calculated from analogous structures in ).
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-bromo-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNO/c1-2-12-9-6-8(11)4-3-7(9)5-10(12)13/h3-4,6H,2,5H2,1H3 |
InChI Key |
VTWLVQNFOKUACP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-ethyl-3H-indol-2-one typically involves the bromination of 1-ethylindole followed by oxidation. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-ethyl-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or palladium catalysts for cross-coupling reactions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Applications
6-Bromo-1-ethyl-3H-indol-2-one has garnered attention in pharmaceutical development due to its biological activities. Key areas of research include:
1. Anticancer Activity
Research indicates that indole derivatives, including 6-bromo-1-ethyl-3H-indol-2-one, exhibit significant anticancer properties. These compounds have been explored as potential lead compounds for drug development targeting various cancer types. The unique structural features of 6-bromo-1-ethyl-3H-indol-2-one may enhance its efficacy against cancer cells compared to other indole derivatives.
2. Antiviral Properties
Recent studies have highlighted the potential of indole derivatives as inhibitors of viral enzymes, particularly in the context of HIV treatment. For instance, modifications at specific positions of the indole core have resulted in compounds that effectively inhibit HIV integrase, suggesting that 6-bromo-1-ethyl-3H-indol-2-one could be adapted for similar applications .
3. Interaction with Biological Targets
The binding affinity of 6-bromo-1-ethyl-3H-indol-2-one with various biological targets has been investigated using techniques such as molecular docking and spectroscopic methods. These studies aim to elucidate the mechanisms by which this compound exerts its biological effects, paving the way for therapeutic applications .
Synthetic Applications
The compound's unique structure allows for versatile synthetic applications in organic chemistry:
1. Synthesis of Derivatives
6-Bromo-1-ethyl-3H-indol-2-one serves as a precursor for synthesizing various indole derivatives through electrophilic substitution reactions and other organic transformations. Its bromine atom facilitates further functionalization, enabling the development of compounds with enhanced biological activities.
2. Building Block in Total Synthesis
The compound can be utilized as a building block in the total synthesis of complex natural products and pharmaceuticals. Its reactivity can be exploited to construct diverse molecular architectures, which are essential in medicinal chemistry .
Case Study 1: Anticancer Research
A study investigated the anticancer effects of several indole derivatives, including 6-bromo-1-ethyl-3H-indol-2-one, on different cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antiviral Activity
In another study focusing on HIV integrase inhibitors, researchers synthesized a series of indole derivatives based on 6-bromo-1-ethyl-3H-indol-2-one. The most promising derivative showed an IC50 value of 0.13 μM against integrase, demonstrating potent antiviral activity and highlighting the compound's potential as a scaffold for drug development .
Mechanism of Action
The mechanism of action of 6-bromo-1-ethyl-3H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-bromo-1-ethyl-3H-indol-2-one with structurally related indole derivatives:
Key Observations:
- Substituent Effects: Ethyl vs. No 1-Substituent: The ethyl group in 6-bromo-1-ethyl-3H-indol-2-one increases lipophilicity (logP ~2.5) compared to the unsubstituted 6-bromo-1,3-dihydro-2H-indol-2-one (logP ~1.8) . Bromine Position: Bromine at the 6-position is conserved across analogs, suggesting its role in electronic modulation or steric interactions in binding pockets .
Biological Activity
6-Bromo-1-ethyl-3H-indol-2-one is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features allow it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of 6-bromo-1-ethyl-3H-indol-2-one can be represented as follows:
This compound contains a bromine atom at the 6-position and an ethyl group at the 1-position of the indole ring, which contributes to its unique reactivity and biological profile.
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives, including 6-bromo-1-ethyl-3H-indol-2-one. In vitro assays demonstrated that certain indole derivatives can inhibit the replication of viruses such as SARS-CoV-2. For instance, compounds structurally related to 6-bromo-1-ethyl-3H-indol-2-one showed significant antiviral activity with IC50 values indicating effective inhibition at low concentrations .
Anticancer Properties
Research has identified indole derivatives as promising candidates in cancer therapy. A study focusing on similar compounds reported substantial cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of specific enzymes crucial for cancer cell survival . For example, 6-bromo-1-ethyl-3H-indol-2-one has been linked to selective cytotoxicity, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against several bacterial strains. In particular, derivatives based on the indole structure have been shown to enhance the efficacy of antibiotics against resistant bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that 6-bromo-1-ethyl-3H-indol-2-one could serve as a potentiator in antibiotic therapies.
The biological activity of 6-bromo-1-ethyl-3H-indol-2-one can be attributed to its ability to interact with various molecular targets. The presence of the bromine atom and ethyl group may facilitate binding to proteins involved in critical pathways such as apoptosis and viral replication. Molecular docking studies suggest that these interactions are mediated through hydrogen bonding and hydrophobic interactions with target enzymes .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
